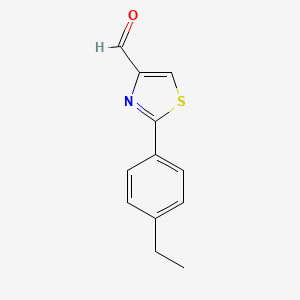

2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde

Description

BenchChem offers high-quality 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)12-13-11(7-14)8-15-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPXTBVDXBOLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693095 | |

| Record name | 2-(4-Ethylphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-27-6 | |

| Record name | 2-(4-Ethylphenyl)-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethylphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the strategic considerations for its synthesis, focusing on the widely applicable Hantzsch thiazole synthesis, followed by formylation of the thiazole ring. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern the efficiency and success of the synthesis.

Introduction: The Significance of the Thiazole Moiety

Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. This structural motif is a cornerstone in numerous biologically active molecules and functional materials. The thiazole ring is a key pharmacophore in a wide array of pharmaceuticals, exhibiting a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The substituent at the 2-position of the thiazole ring, in this case, the 4-ethyl-phenyl group, and the carbaldehyde at the 4-position, provide crucial handles for further chemical modifications, making 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde a valuable intermediate for the synthesis of more complex molecular architectures.[4][5]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde, suggests a two-stage synthetic strategy. The primary disconnection is at the formyl group, which can be introduced onto a pre-formed 2-(4-Ethyl-phenyl)-thiazole core. A common and effective method for such a transformation is the Vilsmeier-Haack reaction.[6][7][8][9] The second disconnection breaks the thiazole ring itself, leading back to simpler, commercially available starting materials via the well-established Hantzsch thiazole synthesis.[1][10][11][12] This approach involves the condensation of an α-haloketone with a thioamide.

Figure 1: Retrosynthetic analysis of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde.

Synthesis of Key Intermediates

Preparation of 4-Ethylthiobenzamide

The synthesis of the requisite thioamide, 4-ethylthiobenzamide, is a critical first step. While various methods exist for the synthesis of thioamides, a common route involves the reaction of the corresponding nitrile with a source of hydrogen sulfide. Alternatively, the reaction of a benzamide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide can be employed. For the purpose of this guide, we will consider the synthesis from 4-ethylbenzonitrile.

Experimental Protocol: Synthesis of 4-Ethylthiobenzamide

-

To a solution of 4-ethylbenzonitrile (1.0 eq) in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine, add sodium hydrosulfide (1.5 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water and acidified with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried under vacuum to afford 4-ethylthiobenzamide.

Synthesis of 2,3-Dichloropropionaldehyde

2,3-Dichloropropionaldehyde serves as the α-halocarbonyl component in the Hantzsch synthesis. Its preparation can be achieved through the chlorination of acrolein or propionaldehyde.[13][14] Care must be taken during this step due to the reactive nature of the reagents and products.

Experimental Protocol: Synthesis of 2,3-Dichloropropionaldehyde

-

In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve propionaldehyde (1.0 eq) in a suitable solvent like carbon tetrachloride or an aqueous acidic medium.[14]

-

Cool the solution to 0-5 °C.

-

Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature. The reaction is exothermic and requires careful monitoring.

-

The reaction progress can be monitored by Gas Chromatography (GC).

-

Upon completion, the excess chlorine is purged with an inert gas (e.g., nitrogen).

-

The resulting solution containing 2,3-dichloropropionaldehyde can be used directly in the next step or purified by distillation under reduced pressure.[13][15]

Hantzsch Thiazole Synthesis: Formation of the Thiazole Core

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[1][10][11][12] The reaction proceeds via the condensation of an α-haloketone (or aldehyde) with a thioamide. The mechanism involves an initial SN2 reaction between the sulfur of the thioamide and the α-halo carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.[12]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cbijournal.com [cbijournal.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. synarchive.com [synarchive.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Method for synthesizing 2-chloropropionaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 14. US3240813A - Process for preparing 2-chloropropionaldehyde - Google Patents [patents.google.com]

- 15. 2,3-Dichloropropionaldehyde | C3H4Cl2O | CID 93058 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde (CAS No. 885279-27-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde is a substituted thiazole derivative of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including approved pharmaceuticals, owing to its ability to engage in various biological interactions.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this specific aldehyde, with a focus on the underlying chemical principles and experimental methodologies relevant to its role as a building block in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde is presented in the table below. These properties are crucial for its handling, formulation, and in silico modeling for drug design.

| Property | Value | Source |

| CAS Number | 885279-27-6 | Internal Database |

| Molecular Formula | C12H11NOS | Calculated |

| Molecular Weight | 217.29 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy to similar compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Analogy to similar compounds |

Synthesis of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde

The most established and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide.[3] For the synthesis of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde, the key precursors are 4-ethylthiobenzamide and a suitable 3-halo-2-oxopropanal derivative.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct and efficient route to the desired thiazole scaffold. The causality behind this experimental choice lies in its reliability and the ready availability of the starting materials.

Caption: Proposed Hantzsch synthesis pathway for 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde based on the Hantzsch synthesis principles.

Step 1: Synthesis of 4-Ethylthiobenzamide

-

To a solution of 4-ethylbenzonitrile in an appropriate solvent (e.g., pyridine or ethanol), add sodium hydrosulfide (NaSH) or Lawesson's reagent.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford 4-ethylthiobenzamide.

Step 2: Cyclization to form 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde

-

In a round-bottom flask, dissolve 4-ethylthiobenzamide in a suitable solvent such as ethanol or acetone.[5]

-

Add an equimolar amount of a 3-halo-2-oxopropanal derivative (e.g., 3-chloro-2-oxopropanal or 3-bromo-2-oxopropanal).

-

The reaction mixture is heated to reflux and maintained at that temperature for a period of 2-4 hours. TLC can be used to monitor the formation of the product.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize any acid formed during the reaction, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Aldehydic proton: A singlet peak is expected in the downfield region, typically around δ 9.8-10.0 ppm.

-

Thiazole proton: A singlet for the proton at the C5 position of the thiazole ring would likely appear in the region of δ 8.0-8.5 ppm.

-

Aromatic protons: The protons of the 4-ethylphenyl group will show characteristic signals in the aromatic region (δ 7.2-7.9 ppm). A pair of doublets is expected for the para-substituted phenyl ring.

-

Ethyl group protons: A quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons of the ethyl group are expected in the upfield region.

¹³C NMR Spectroscopy:

-

Carbonyl carbon: The aldehyde carbonyl carbon is expected to resonate in the range of δ 185-195 ppm.

-

Thiazole carbons: The carbons of the thiazole ring will appear in the aromatic region.

-

Aromatic carbons: The carbons of the 4-ethylphenyl ring will show signals in the aromatic region.

-

Ethyl group carbons: The methylene and methyl carbons will appear in the aliphatic region.

Infrared (IR) Spectroscopy:

-

C=O stretch: A strong absorption band corresponding to the aldehyde carbonyl group is expected around 1690-1710 cm⁻¹.

-

C=N and C=C stretching: Vibrations of the thiazole and phenyl rings will appear in the 1400-1600 cm⁻¹ region.

-

C-H stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen below 3000 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (217.29).

Applications in Drug Discovery and Development

The 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde scaffold is a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The aldehyde functionality serves as a versatile handle for further chemical modifications.

Rationale for Application in Medicinal Chemistry

The thiazole nucleus is a bioisostere of other five-membered heterocycles and is known to participate in hydrogen bonding and other non-covalent interactions with biological targets.[2] The 2-phenylthiazole motif, in particular, has been explored for various pharmacological activities.

Caption: Drug discovery workflow starting from 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde.

Potential Therapeutic Targets

Derivatives of 2-phenylthiazole have shown promise in several therapeutic areas:

-

Anticancer Agents: Numerous studies have reported the cytotoxic effects of 2-phenylthiazole derivatives against various cancer cell lines.[9][10] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

-

Antimicrobial Agents: The thiazole ring is a component of many antimicrobial drugs. Derivatives synthesized from 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde could be screened for their activity against a panel of bacteria and fungi.[11]

-

Anti-inflammatory Agents: Thiazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators.[1]

Conclusion

2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde is a synthetically accessible and highly versatile building block for the development of novel chemical entities with potential therapeutic value. The robust Hantzsch synthesis provides a reliable method for its preparation, and its aldehyde functionality opens up a vast chemical space for derivatization. For researchers and drug development professionals, this compound represents a promising starting point for the design and synthesis of next-generation therapeutic agents targeting a range of diseases.

References

-

Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. [Link]

-

ResearchGate. (2025). Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. [Link]

- El-Sayed, N. N. E., Al-Omair, M. A., & Al-Amri, A. M. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(02).

-

ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]

-

Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. [Link]

-

ResearchGate. (n.d.). Hantzsch thiazole synthesis. [Link]

-

MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

PubMed. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. [Link]

-

ResearchGate. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

NIH. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

Asian Journal of Chemistry. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

-

ResearchGate. (2025). Heterocycles 21. Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

- Supporting Information. (n.d.).

-

ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). [Link]

Sources

- 1. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

Physicochemical properties of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold in drug design due to its ability to engage in various biological interactions.[3] Derivatives of thiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4]

This technical guide focuses on a specific, functionalized derivative: 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde . The presence of the reactive carbaldehyde (aldehyde) group at the 4-position makes this compound a valuable synthetic intermediate, allowing for the facile introduction of diverse chemical functionalities. This guide provides a comprehensive overview of its chemical identity, a robust synthesis protocol, detailed physicochemical properties, and state-of-the-art analytical methodologies for its characterization. The content herein is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research and development endeavors.

Chemical Identity and Structure

A precise understanding of a molecule's structure is the foundation of all subsequent chemical and biological investigations.

-

IUPAC Name: 2-(4-ethylphenyl)thiazole-4-carbaldehyde

-

Synonyms: 4-(4-Ethylphenyl)-1,3-thiazole-4-carbaldehyde

-

CAS Number: 383143-98-4[5]

-

Molecular Formula: C₁₂H₁₁NOS[5]

-

Molecular Weight: 217.29 g/mol [5]

Molecular Structure Diagram

Caption: 2D structure of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde.

Synthesis and Purification

The most reliable and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis .[6][7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[6][7] For the target compound, this translates to the reaction between 4-ethylthiobenzamide and 1,3-dichloroacetone, followed by formylation. A more direct approach involves using a formyl-equivalent α-haloketone.

Proposed Synthetic Workflow: Hantzsch Thiazole Synthesis

This protocol is a robust, two-step procedure that first builds the core thiazole ring and then installs the aldehyde functionality.

Caption: Proposed workflow for the synthesis and purification.

Detailed Experimental Protocol: Synthesis

Expertise & Experience: The choice of ethanol as a solvent in Step 1 is critical; it provides good solubility for the reactants and has an appropriate boiling point for the reaction to proceed at a reasonable rate without significant decomposition. The Sommelet reaction in Step 2 is a classic and reliable method for converting benzylic-type halides to aldehydes with minimal over-oxidation.

-

Step 1: Synthesis of 2-(4-Ethylphenyl)-4-(chloromethyl)thiazole

-

To a stirred solution of 4-ethylthiobenzamide (1.0 eq) in absolute ethanol (10 mL/mmol), add 1,3-dichloroacetone (1.1 eq).

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Neutralize the mixture with a saturated sodium bicarbonate solution, which will precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

-

-

Step 2: Synthesis of 2-(4-Ethylphenyl)-thiazole-4-carbaldehyde

-

Combine the crude 2-(4-ethylphenyl)-4-(chloromethyl)thiazole (1.0 eq) and hexamethylenetetramine (1.2 eq) in a mixture of chloroform and water.

-

Heat the mixture to reflux for 2-3 hours to form the quaternary ammonium salt.

-

After cooling, add an equal volume of concentrated hydrochloric acid and reflux for another 1-2 hours to hydrolyze the salt.

-

Cool the reaction, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude aldehyde.

-

Protocol: Purification

Trustworthiness: A self-validating purification protocol ensures the final compound meets the high purity standards required for subsequent applications. Purity should be assessed at each stage.

-

Column Chromatography:

-

Prepare a silica gel column using a slurry packing method with hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient mobile phase, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% ethyl acetate).

-

Collect fractions and monitor by TLC.

-

Combine the pure fractions and evaporate the solvent to yield the purified product.

-

-

Final Purity Assessment:

-

Confirm the purity of the final product to be ≥98% using High-Performance Liquid Chromatography (HPLC) and characterize its structure using NMR and MS (see Section 4).

-

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

| Property | Value / Description | Experimental Protocol Justification |

| Appearance | Expected to be a yellow or off-white solid. | Based on analogous compounds like 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde, which is a yellow solid.[8] |

| Melting Point | To be determined experimentally (TBD). | Protocol: Determined using a calibrated digital melting point apparatus. A sharp melting range indicates high purity. |

| Solubility | TBD. Expected to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃) and poorly soluble in water. | Protocol: Measure solubility by adding aliquots of the compound to a fixed volume of solvent at a controlled temperature until saturation is reached. Essential for selecting appropriate solvents for reactions, formulations, and biological assays. |

| Lipophilicity (logP) | TBD. Predicted values are often available in chemical databases. | Protocol (Shake-Flask Method): The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration in each phase is measured by UV-Vis spectroscopy or HPLC to determine the partition coefficient. LogP is critical for predicting membrane permeability and drug-likeness. |

| Acidity/Basicity (pKa) | TBD. The thiazole nitrogen is weakly basic. The aldehyde proton is not acidic. | Protocol (Potentiometric Titration): Dissolve the compound in a suitable solvent mixture (e.g., methanol/water) and titrate with a standardized acid (e.g., HCl). The pKa is determined from the inflection point of the titration curve. This value is crucial for understanding the compound's ionization state at physiological pH. |

Analytical Characterization

Rigorous analytical characterization is non-negotiable for validating the identity, structure, and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information for structural elucidation in solution.

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde Proton (-CHO): A singlet is expected at a highly deshielded position, typically δ 9.9-10.1 ppm . Its downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen.

-

Thiazole Proton (H-5): A singlet is expected around δ 8.0-8.3 ppm . Its precise location is influenced by the electronic effects of the adjacent aldehyde and the thiazole ring itself.

-

Aromatic Protons (Phenyl Ring): The 4-ethylphenyl group will present as two doublets in an AA'BB' system. The two protons ortho to the thiazole ring are expected around δ 7.8-8.0 ppm , and the two protons meta are expected around δ 7.3-7.5 ppm .

-

Ethyl Group Protons (-CH₂CH₃): A quartet around δ 2.7-2.8 ppm (for the -CH₂-) and a triplet around δ 1.2-1.4 ppm (for the -CH₃-), with a coupling constant (J) of ~7.5 Hz.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Aldehyde Carbonyl: δ 185-195 ppm .

-

Thiazole Carbons: C2 (attached to phenyl) ~δ 165-170 ppm ; C4 (attached to aldehyde) ~δ 150-155 ppm ; C5 ~δ 125-130 ppm .

-

Phenyl Carbons: Six signals are expected in the aromatic region (δ 125-150 ppm ), with the carbon attached to the ethyl group being the most upfield.

-

Ethyl Carbons: -CH₂- ~δ 28-30 ppm ; -CH₃- ~δ 14-16 ppm .

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Method: Electrospray Ionization (ESI-MS) in positive ion mode.

-

Expected Molecular Ion Peak ([M+H]⁺): 218.06 m/z.

-

Key Fragmentation: Loss of the aldehyde group (-CHO) or cleavage at the ethyl group are plausible fragmentation pathways that can be analyzed to support the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹ .

-

C=N Stretch (Thiazole Ring): A medium intensity band around 1580-1610 cm⁻¹ .

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic/Aldehydic): Bands above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ .

Purity Determination by HPLC

This workflow ensures the final product is suitable for high-stakes applications like drug screening.

Caption: Standard HPLC workflow for purity assessment.

Reactivity, Stability, and Safety

-

Reactivity: The aldehyde group is the primary site of reactivity, readily undergoing nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and oxidation/reduction. This makes it an excellent handle for synthetic elaboration. The thiazole ring is relatively stable and aromatic but can undergo electrophilic substitution under certain conditions.

-

Stability and Storage: The compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[9] Recommended storage temperature is 2-8°C.[5]

-

Safety: While specific toxicity data for this compound is not available, it should be handled with standard laboratory precautions. Assume it is an irritant to the skin, eyes, and respiratory system.[10] Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Applications and Research Interest

The title compound is not an end-product but a valuable building block. Its significance lies in its potential to serve as a precursor for more complex molecules with therapeutic potential. Given the established biological activities of the thiazole class of compounds, derivatives of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde are of significant interest in:

-

Drug Discovery: As an intermediate for synthesizing libraries of compounds to be screened for various biological targets, including kinases, proteases, and receptors. The ethylphenyl group provides lipophilicity, while the aldehyde allows for diverse derivatization.

-

Anticancer Research: Many potent anticancer agents feature a thiazole core.[1] This compound provides a scaffold to build novel structures for evaluation against cancer cell lines.

-

Antimicrobial Development: Thiazole derivatives have been investigated for their antibacterial and antifungal properties.[11]

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (MDPI) [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (PubMed Central) [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (National Institutes of Health) [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (ACS Publications) [Link]

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

-

Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. (ResearchGate) [Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives. (ResearchGate) [Link]

-

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde. (Pharmaffiliates) [Link]

-

Hantzsch thiazole synthesis. (ResearchGate) [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (ACS Publications) [Link]

-

Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (AIP Publishing) [Link]

-

5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. (PubChem) [Link]

-

1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). (ResearchGate) [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (Bentham Science) [Link]

-

Thiazole synthesis. (Organic Chemistry Portal) [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (Thieme) [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (PubMed Central) [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (YouTube) [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (PubMed Central) [Link]

- The preparation method of 2-thiazole carboxaldehyde compounds.

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (MDPI) [Link]

-

Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (PubMed Central) [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 10200-59-6|Thiazole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 10. Page loading... [guidechem.com]

- 11. pubs.aip.org [pubs.aip.org]

2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole scaffold is a core component in numerous FDA-approved drugs and serves as a versatile pharmacophore in drug discovery.[1][2] Understanding the three-dimensional atomic arrangement and intermolecular interactions of this specific derivative is paramount for rational drug design, polymorphism screening, and the development of novel therapeutic agents with optimized physicochemical properties.[3][4] This document details the complete workflow, from synthesis and single-crystal growth to data collection via Single-Crystal X-ray Diffraction (SCXRD), structure solution, and in-depth analysis of the resulting crystal structure. The causality behind key experimental choices is explained, providing researchers and drug development professionals with actionable insights into the structural landscape of this important class of molecules.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "wonder nucleus" in medicinal chemistry.[5] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[3][5][6] The structural rigidity of the thiazole ring, combined with its capacity for diverse intermolecular interactions, makes it an excellent scaffold for designing molecules that can bind to specific biological targets with high affinity and selectivity.[1][7]

The title compound, 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde, combines three key structural features:

-

The 2-phenyl-thiazole core: A well-established pharmacophore.

-

A 4-ethyl substituent: A lipophilic group that can influence binding affinity and pharmacokinetic properties.

-

A 4-carbaldehyde group: A reactive handle for synthetic modification, allowing for the creation of libraries of derivatives (e.g., Schiff bases, alcohols) for structure-activity relationship (SAR) studies.[8]

Crystal structure analysis provides the definitive, atomic-level map of a molecule's conformation and its interactions in the solid state.[9][10] This information is crucial for understanding polymorphism, predicting solubility, and guiding the design of co-crystals or new analogues with enhanced therapeutic potential.[4]

Synthesis and Single-Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring. The proposed pathway involves the reaction of a thioamide with an α-halocarbonyl compound.

Protocol 2.1: Synthesis of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde

-

Step A: Synthesis of 4-Ethylthiobenzamide (Intermediate)

-

To a solution of 4-ethylbenzonitrile (1.0 eq) in pyridine (10 vol), add triethylamine (2.0 eq).

-

Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature for 6-8 hours until the starting material is consumed (monitor by TLC).

-

Quench the reaction by pouring it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-ethylthiobenzamide.

-

-

Step B: Cyclization to form the Thiazole Ring

-

Dissolve 4-ethylthiobenzamide (1.0 eq) in absolute ethanol (15 vol).

-

Add 1,3-dichloroacetone (1.1 eq) to the solution. Rationale: 1,3-dichloroacetone serves as the α-halocarbonyl component, which upon cyclization and subsequent hydrolysis will yield the desired 4-carbaldehyde.

-

Reflux the mixture for 4-6 hours. The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde.[11][12][13]

-

Growing Diffraction-Quality Single Crystals

The key to successful crystal growth is to approach supersaturation slowly, allowing molecules to self-assemble into a highly ordered lattice. Obtaining crystals suitable for SCXRD can be more of an art than a science, often requiring screening of multiple conditions.[14]

Protocol 2.2: Crystallization by Slow Evaporation

-

Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble.

-

Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system (e.g., ethyl acetate/hexane mixture) at room temperature. Use a clean, small glass vial.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows the solvent to evaporate very slowly over several days to weeks. Rationale: Slow evaporation maintains a state of slight supersaturation for an extended period, which favors the growth of a few large, well-ordered crystals rather than many small, imperfect ones.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a laboratory bench) at a constant temperature.

-

Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove a crystal from the mother liquor using a cryo-loop and immediately mount it on the diffractometer.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the precise three-dimensional structure of a crystalline molecule.[10][15] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The journey from a crystal to a refined structure follows a well-defined, multi-step process.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Protocol 2.3: SCXRD Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the goniometer head of the diffractometer. Rationale: Cryo-cooling minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality diffraction data.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers with area detectors can collect thousands of reflections simultaneously.[16]

-

Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled. An absorption correction is applied based on the crystal's shape and composition.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: An initial molecular model is built and refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Anisotropic displacement parameters are refined for all non-hydrogen atoms.

-

Validation: The final refined structure is validated using software tools like CHECKCIF to ensure the model is chemically sensible and accurately represents the data.

Structural Analysis and Discussion

The refined crystallographic model provides a wealth of information about the molecule's geometry and its interactions within the crystal lattice.

Molecular Conformation

The analysis of the molecular structure of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde reveals several key geometric features. The thiazole ring and the adjacent phenyl ring are expected to be nearly coplanar to maximize π-conjugation. However, a slight dihedral angle between the two rings is common due to steric hindrance.[17] The ethyl group is likely to adopt a low-energy conformation, extending away from the thiazole core. The carbaldehyde group's orientation is critical as it dictates its accessibility for intermolecular interactions.

Crystal Packing and Intermolecular Interactions

The stability of a molecular crystal is governed by a network of non-covalent interactions that dictate how the molecules pack together.[18] For 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde, the primary interactions driving the supramolecular assembly are expected to be weak C-H···O and C-H···N hydrogen bonds, along with possible π-π stacking.

-

C-H···O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor. Aromatic C-H groups from neighboring phenyl rings or aliphatic C-H groups from the ethyl substituent can act as donors, often forming centrosymmetric dimers or extended chains.

-

C-H···N Hydrogen Bonds: The nitrogen atom of the thiazole ring can also act as a hydrogen bond acceptor, interacting with C-H donors from adjacent molecules.

-

π-π Stacking: The electron-rich phenyl and thiazole rings can engage in offset face-to-face or edge-to-face π-stacking interactions, contributing significantly to the overall packing energy.

These interactions assemble the individual molecules into a stable, three-dimensional architecture.[19]

Caption: Key Intermolecular Interactions in the Crystal Lattice.

Table 1: Crystallographic Data and Refinement Details (Hypothetical Data)

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NOS |

| Formula Weight | 217.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513(2) |

| b (Å) | 5.987(1) |

| c (Å) | 20.456(4) |

| β (°) | 98.54(1) |

| Volume (ų) | 1030.8(4) |

| Z | 4 |

| ρcalc (g/cm³) | 1.401 |

| μ (mm⁻¹) | 0.285 |

| F(000) | 456 |

| Reflections collected | 7850 |

| Independent reflections | 2350 [R(int) = 0.021] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.129 |

| Goodness-of-fit on F² | 1.05 |

Implications for Drug Development and Materials Science

The detailed structural knowledge gained from this analysis directly informs several key aspects of the drug development process:

-

Structure-Based Drug Design: The precise conformation of the molecule and the nature of its intermolecular interactions provide a validated 3D model that can be used for in silico studies, such as molecular docking with target proteins.[7][20]

-

Polymorph Prediction and Control: Identifying the stable packing arrangement is the first step in understanding and controlling polymorphism, a critical factor for the stability, bioavailability, and intellectual property of an active pharmaceutical ingredient (API).[4]

-

Lead Optimization: The aldehyde group is a versatile synthetic handle. The crystal structure reveals its steric and electronic environment, guiding the design of new derivatives. For example, converting the aldehyde to a Schiff base could introduce new hydrogen bonding donors and acceptors, potentially altering the binding mode to a biological target or improving crystal packing.[8]

-

Co-crystal Engineering: Understanding the primary hydrogen bonding motifs (e.g., the C-H···O interaction) allows for the rational design of co-crystals with pharmaceutically acceptable co-formers, which can be used to modulate properties like solubility and stability.

Conclusion

This guide has outlined the comprehensive process for the synthesis, crystallization, and definitive structural characterization of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde. Through the application of single-crystal X-ray diffraction, we can obtain a precise three-dimensional model of the molecule, revealing its solid-state conformation and the intricate network of intermolecular interactions that govern its crystal packing. This atomic-level insight is not merely an academic exercise; it is a foundational pillar of modern drug discovery and materials science, providing an essential blueprint for the rational design of new chemical entities with enhanced efficacy, safety, and developability. The structural data presented herein serves as a critical starting point for further computational modeling, lead optimization, and formulation development for this promising class of thiazole derivatives.

References

-

Structure of 2, 4-disubstituted thiazole derivatives. - ResearchGate. Available from: [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC. Available from: [Link]

-

Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives - CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]

-

Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). Available from: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. Available from: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Available from: [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - ResearchGate. Available from: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]

-

A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed. Available from: [Link]

-

Study of the intermolecular interactions in the crystal structure formation of two new 4,5-disubstituted vicinal triazoles | Request PDF - ResearchGate. Available from: [Link]

-

Computational Assessment of Thiazole Derivatives as Potential Antidiabetic Agents through Molecular Docking Studies - ResearchGate. Available from: [Link]

-

Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Available from: [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available from: [Link]

-

Thiazole based compounds: Significance and symbolism. Available from: [Link]

-

Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC. Available from: [Link]

-

3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA - Cardiff University. Available from: [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. Available from: [Link]

-

Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Available from: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available from: [Link]

-

Small molecule crystallography - Excillum. Available from: [Link]

-

Part of the crystal structure showing intermolecular interactions with dotted lines. H-atoms not involved in hydrogen bonds have been excluded. - ResearchGate. Available from: [Link]

-

Intermolecular interactions in molecular crystals: what's in a name? - Faraday Discussions (RSC Publishing). Available from: [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). Available from: [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Available from: [Link]

-

Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction - MDPI. Available from: [Link]

-

Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Available from: [Link]

-

Determination of crystal structure by single crystal X-ray diffraction. Available from: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. wisdomlib.org [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 5. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(Trifluoromethyl)thiazole-2-carbaldehyde | 354587-75-0 | Benchchem [benchchem.com]

- 9. excillum.com [excillum.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 17. researchgate.net [researchgate.net]

- 18. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde: A Technical Guide

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of modern spectroscopic techniques. We will explore the rationale behind experimental design, data acquisition, and the intricate process of spectral interpretation, ensuring a comprehensive understanding of the molecule's chemical fingerprint.

Introduction to 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde

2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active compounds. The substitution pattern, featuring a 4-ethylphenyl group at the 2-position and a carbaldehyde (aldehyde) group at the 4-position, dictates its unique chemical and physical properties. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development.

This guide will focus on the two primary techniques for structural determination: Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the carbon-hydrogen framework, and Mass Spectrometry (MS), which reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde, both ¹H NMR and ¹³C NMR spectra will provide critical information.

Experimental Protocol: NMR Data Acquisition

A robust and self-validating protocol is essential for acquiring high-quality NMR data. The following steps outline a standard procedure for a sample of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde.

Step 1: Sample Preparation

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.

Step 2: Instrument Setup and Calibration

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]

-

Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is crucial for sharp, well-resolved peaks.

-

Calibrate the pulse widths for accurate quantitative measurements and optimal signal intensity.

Step 3: Data Acquisition

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer experimental time are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively, aiding in unambiguous signal assignments.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow from sample preparation to structural elucidation using NMR spectroscopy.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde is expected to show distinct signals corresponding to each unique proton in the molecule. The predicted chemical shifts (δ) are in parts per million (ppm) relative to TMS.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde-H | ~9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. Data from a similar compound, 2-p-tolyl-thiazole-4-carbaldehyde, shows the aldehyde proton at 10.1 ppm.[2] |

| Thiazole-H5 | ~8.1 - 8.3 | Singlet (s) | 1H | The proton on the thiazole ring is in an electron-deficient aromatic system, leading to a downfield shift. For 2-p-tolyl-thiazole-4-carbaldehyde, this proton appears at 8.1 ppm.[2] |

| Phenyl-H (ortho to thiazole) | ~7.8 - 8.0 | Doublet (d) | 2H | These protons are deshielded by the aromatic ring current and the electron-withdrawing effect of the thiazole ring. |

| Phenyl-H (meta to thiazole) | ~7.2 - 7.4 | Doublet (d) | 2H | These protons are shielded relative to the ortho protons. |

| Ethyl-CH₂ | ~2.7 | Quartet (q) | 2H | The methylene protons are adjacent to the aromatic ring and are split into a quartet by the neighboring methyl protons. |

| Ethyl-CH₃ | ~1.2 | Triplet (t) | 3H | The methyl protons are split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde-C=O | ~185 - 192 | The carbonyl carbon is significantly deshielded due to the double bond to the highly electronegative oxygen atom. Aldehyde carbons in similar structures appear in this range.[1][3] |

| Thiazole-C2 | ~168 - 172 | This carbon is attached to both sulfur and nitrogen, leading to a downfield shift. |

| Thiazole-C4 | ~150 - 155 | This carbon is attached to the aldehyde group and is part of the aromatic ring. |

| Thiazole-C5 | ~125 - 130 | This carbon is adjacent to the sulfur atom and bears a proton. |

| Phenyl-C (ipso) | ~130 - 135 | The carbon atom of the phenyl ring directly attached to the thiazole ring. |

| Phenyl-C (para) | ~145 - 150 | The carbon atom of the phenyl ring attached to the ethyl group. |

| Phenyl-C (ortho) | ~126 - 129 | Aromatic carbons ortho to the thiazole substituent. |

| Phenyl-C (meta) | ~128 - 130 | Aromatic carbons meta to the thiazole substituent. |

| Ethyl-CH₂ | ~28 - 30 | Aliphatic methylene carbon. |

| Ethyl-CH₃ | ~15 - 17 | Aliphatic methyl carbon. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

Step 1: Sample Introduction and Ionization

-

Introduce a dilute solution of the sample into the mass spectrometer.

-

Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which will likely produce the protonated molecule [M+H]⁺. Electron impact (EI) ionization can also be used, which typically results in more extensive fragmentation.

Step 2: Mass Analysis

-

The ions are separated based on their m/z ratio by a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer.

-

High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula.

Step 3: Data Interpretation

-

The resulting mass spectrum is a plot of ion abundance versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural insights.

Workflow for Mass Spectrometry Data Acquisition and Analysis

Caption: General workflow for mass spectrometry analysis.

Predicted Mass Spectrum Data

The molecular formula of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde is C₁₂H₁₁NOS.

-

Molecular Weight: The calculated monoisotopic mass is approximately 217.056 g/mol .

-

Molecular Ion Peak: In an ESI mass spectrum, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 218.064. In an EI spectrum, the molecular ion peak [M]⁺˙ would be at m/z 217.

-

Key Fragmentation Patterns: Fragmentation in mass spectrometry provides a roadmap of the molecule's structure. Studies on similar 2-arylthiazoles have shown characteristic fragmentation pathways.[4]

-

Loss of the aldehyde group (-CHO) as a neutral radical (29 Da) or carbon monoxide (CO) (28 Da) from the molecular ion.

-

Cleavage of the ethyl group, leading to the loss of an ethyl radical (29 Da) or ethene (28 Da).

-

Cleavage of the thiazole ring itself can lead to characteristic fragment ions.

-

Predicted Fragmentation Table

| m/z | Possible Fragment | Plausible Neutral Loss |

| 217 | [C₁₂H₁₁NOS]⁺˙ | (Molecular Ion, EI) |

| 188 | [C₁₁H₁₀NS]⁺ | CHO |

| 189 | [C₁₂H₁₁S]⁺ | NO |

| 149 | [C₉H₇S]⁺ | C₂H₅, CO |

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive structural characterization of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde. The predicted ¹H and ¹³C NMR data offer a detailed map of the proton and carbon environments, while mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation. This guide serves as a foundational resource for researchers, enabling them to anticipate, acquire, and interpret the spectroscopic data for this and structurally related compounds, thereby facilitating advancements in chemical synthesis and drug discovery.

References

-

Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1982). Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry. Biomedical mass spectrometry, 9(9), 376–380. Available from: [Link]

-

Royal Society of Chemistry. (2015). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available from: [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John wiley & sons.

Sources

- 1. rsc.org [rsc.org]

- 2. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(4-Amino-phenyl)-thiazole-4-carbaldehyde | 55327-25-8 | Benchchem [benchchem.com]

- 4. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hantzsch Synthesis: A Cornerstone in the Development of 2-Aryl-Thiazole Derivatives for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Among its derivatives, 2-aryl-thiazoles are of particular importance, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most robust and versatile methods for constructing this critical molecular framework.[4][6][7] This guide provides an in-depth exploration of the Hantzsch synthesis for preparing 2-aryl-thiazole derivatives, focusing on its core mechanism, critical reaction parameters, modern procedural optimizations, and practical applications in drug development.

The Strategic Importance of the 2-Aryl-Thiazole Moiety

The thiazole nucleus is a cornerstone in the design of therapeutic agents due to its unique physicochemical properties and ability to engage in various biological interactions.[8] Its presence in drugs like the antiretroviral Ritonavir and the antimicrobial Sulfathiazole underscores its significance.[2] The attachment of an aryl group at the 2-position often enhances biological efficacy by introducing favorable pharmacokinetic properties and providing a vector for interacting with specific receptor pockets. This makes the efficient synthesis of 2-aryl-thiazoles a critical objective for medicinal chemists.

Deconstructing the Core: The Hantzsch Synthesis Mechanism

The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[6][9] For the synthesis of 2-aryl-thiazoles, this typically involves an α-bromoacetophenone derivative and a thioamide or thiourea. The reaction proceeds through a well-established, multi-step pathway that is both reliable and high-yielding.[4][9]

The mechanism can be broken down into three primary stages:

-

Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This displaces the halide leaving group and forms a key acyclic intermediate.[4]

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step forges the five-membered ring, creating a hydroxythiazoline intermediate.[1][9]

-

Dehydration and Aromatization: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The loss of a water molecule results in the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction's completion.[4]

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism

Optimizing the Synthesis: A Scientist's Perspective

While the Hantzsch synthesis is fundamentally robust, achieving optimal yields, purity, and reaction times requires careful consideration of several experimental parameters. The choice of conditions can significantly impact the reaction's efficiency and can be tailored to accommodate sensitive functional groups or to align with green chemistry principles.

Solvent Selection and Temperature

The choice of solvent is critical. Alcohols, such as ethanol or methanol, are commonly used as they effectively dissolve the reactants and facilitate the reaction, often under reflux conditions.[9] The elevated temperature provides the necessary activation energy for both the initial SN2 reaction and the final dehydration step. However, modern approaches have demonstrated the reaction's viability in greener solvents like water or ethanol/water mixtures, sometimes enhanced by catalysts or alternative energy sources.[8][10]

Catalysis and Reaction Time

While many Hantzsch syntheses proceed without an explicit catalyst, acidic or basic conditions can influence the reaction rate and even the regioselectivity.[11] For instance, the presence of a mild base can neutralize the HX byproduct, while acidic conditions can accelerate the final dehydration step.

Recent advancements have focused on accelerating the reaction and improving its environmental footprint. These include:

-

Microwave Irradiation: This technique dramatically reduces reaction times from hours to minutes by efficiently heating the polar reactants and solvent.[12]

-

Ultrasonic Irradiation: Sonication provides mechanical energy that enhances mass transfer and accelerates the reaction rate, often allowing the synthesis to proceed at room temperature.[8][13]

-

Heterogeneous Catalysis: The use of solid-supported catalysts, such as silica-supported tungstosilicic acid, facilitates a one-pot, multi-component reaction and allows for easy catalyst recovery and reuse, aligning with green chemistry principles.[8][13][14]

Comparative Overview of Methodologies

The table below summarizes the key differences between conventional and modern approaches to the Hantzsch synthesis.

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasonic Irradiation |

| Energy Source | Thermal (Hot Plate/Oil Bath) | Electromagnetic (Microwaves) | Acoustic (Ultrasound) |

| Typical Solvent | Ethanol, Methanol | Ethanol, Methanol, DMF | Ethanol/Water[8] |

| Reaction Time | Hours (e.g., 2-8 hours)[15] | Minutes (e.g., 5-15 min)[12] | 1.5 - 2 hours at RT[14] |

| Temperature | Reflux (e.g., 65-80 °C)[10][15] | Controlled, often elevated | Room Temperature[8][13] |

| Key Advantage | Simplicity, widely accessible | Drastic reduction in time | Energy efficiency, mild conditions |

| Key Disadvantage | Long reaction times, high energy use | Requires specialized equipment | May not be suitable for all substrates |

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-aryl-thiazole derivatives, representing both a classic and a modern, eco-friendly approach.

Caption: Figure 2: General Experimental Workflow

Protocol 1: Classic Synthesis of 2-Amino-4-phenylthiazole via Conventional Heating

This protocol is adapted from established, straightforward procedures for synthesizing a simple yet foundational 2-aryl-thiazole derivative.[9]

-

Materials:

-

2-Bromoacetophenone (5.0 mmol, ~0.995 g)

-

Thiourea (7.5 mmol, ~0.571 g)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Deionized water

-

-

Procedure:

-

In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) to the vial.

-

Attach a reflux condenser and heat the mixture with stirring on a hot plate to reflux (~65 °C).

-

Maintain the reflux for 30-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (disappearance of starting material), remove the flask from the heat and allow it to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This step neutralizes any HBr byproduct and precipitates the product.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Spread the collected solid on a watch glass and allow it to air dry or dry in a vacuum oven to obtain the crude product. The product is often pure enough for characterization, but can be further purified by recrystallization from ethanol if necessary.[9]

-

Protocol 2: One-Pot, Catalyst-Assisted Synthesis under Ultrasonic Irradiation

This protocol illustrates a modern, environmentally benign approach for a multi-component synthesis, adapted from procedures using solid-supported catalysts and ultrasound.[8][10][13]

-

Materials:

-

3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

-

Thiourea (1 mmol)

-

Substituted Benzaldehyde (e.g., Benzaldehyde) (1 mmol)

-

Silica-supported tungstosilicic acid (SiW/SiO₂) (15 mol%)

-

Ethanol/Water (1:1 v/v, 5 mL)

-

-

Procedure:

-

In a suitable reaction vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst (15 mol%).

-

Add 5 mL of the ethanol/water (1:1) solvent system.

-

Place the vessel in an ultrasonic bath and irradiate at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1.5 to 2 hours.[8][13]

-

Upon completion, filter the reaction mixture to recover the solid product and the reusable catalyst.

-

Wash the solid with a small amount of cold ethanol.

-

To separate the product from the catalyst, dissolve the collected solid in a minimal amount of a solvent like acetone, in which the product is soluble but the silica-supported catalyst is not.

-

Filter the solution to remove the SiW/SiO₂ catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the purified thiazole derivative.

-

Conclusion